
3-Methyl-2-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-octanol is an organic compound with the molecular formula C₉H₂₀O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain, with a methyl group attached to the third carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-2-octanol can be synthesized through various methods. One common method involves the reduction of 3-methyl-2-octanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrogenation of 3-methyl-2-octanone over a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-octanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 3-Methyl-2-octanone
Reduction: 3-Methyl-2-octane
Substitution: 3-Methyl-2-octyl chloride or bromide
Aplicaciones Científicas De Investigación
3-Methyl-2-octanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-octanol depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons. In biological systems, it interacts with olfactory receptors in insects, triggering behavioral responses. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
3-Methyl-2-octanol can be compared with other similar compounds such as:
2-Methyl-3-octanol: Similar in structure but with the hydroxyl group on the third carbon.
3-Methyl-3-octanol: Similar but with the hydroxyl group on the third carbon and an additional methyl group on the same carbon.
Isoamyl alcohol (3-methyl-1-butanol): A shorter chain alcohol with a similar methyl group arrangement
These compounds share similar chemical properties but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in various fields .
Propiedades
Número CAS |
27644-49-1 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
3-methyloctan-2-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8(2)9(3)10/h8-10H,4-7H2,1-3H3 |
Clave InChI |
WQADSKJNOTZWML-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



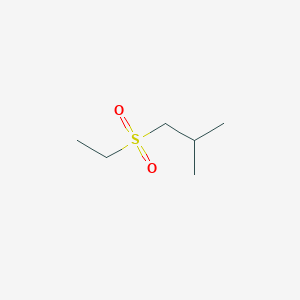
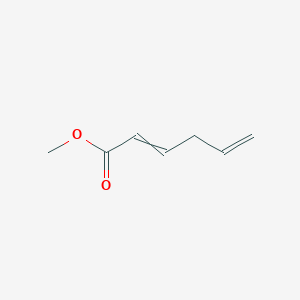


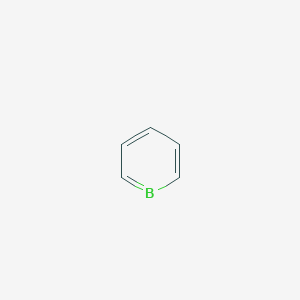
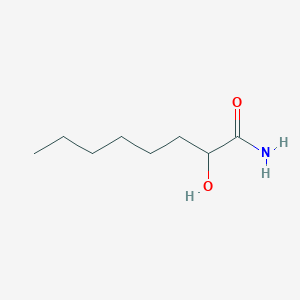
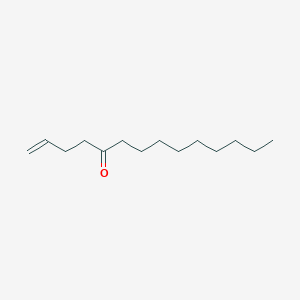
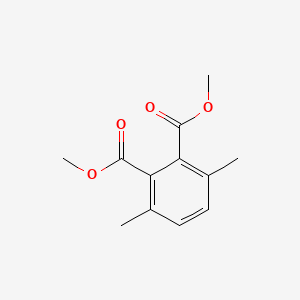
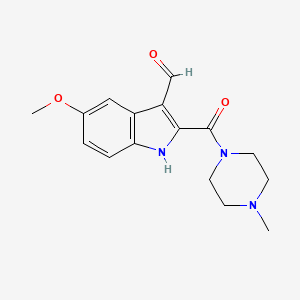


![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)

